molecular formula C10H14N2Na2O9Pb B6355910 Ethylenediaminetetraacetic acid disodium lead salt hydrate CAS No. 11063-58-4

Ethylenediaminetetraacetic acid disodium lead salt hydrate

Cat. No. B6355910
CAS RN: 11063-58-4
M. Wt: 559 g/mol
InChI Key: HFTSCRIXRGYQSW-UHFFFAOYSA-J
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Description

Ethylenediaminetetraacetic acid disodium salt dihydrate, also known as EDTA disodium salt, is a widely used chelator of divalent cations . It is suitable for electrophoresis and for molecular biology . The empirical formula is C10H14N2Na2O8 · 2H2O and the molecular weight is 372.24 .


Synthesis Analysis

The titrations were made in diluted ammonium hydroxide media and sodium tartrate was added to avoid the lead hydroxide precipitation that occurs at high pH . EDTA salts are more soluble in water as the pH increases .


Molecular Structure Analysis

The molecular structure of EDTA disodium salt dihydrate is represented by the SMILES string O.O.O.O. [Na+]. [Na+]. [Na+]. [Na+].OC (=O)CN (CCN (CC ( [O-])=O)CC ( [O-])=O)CC (O)=O.OC (=O)CN (CCN (CC (O)=O)CC ( [O-])=O)CC ( [O-])=O .


Chemical Reactions Analysis

EDTA disodium salt dihydrate chelates metal ions, forming an octahedral complex with divalent cations . This is useful in molecular biology research to inhibit enzymes dependent on activation by metal ions .


Physical And Chemical Properties Analysis

EDTA disodium salt dihydrate is slowly soluble in water at room temperature up to 0.26 M, which is approximately 96 mg in a final volume of 1 ml . The pH of this solution will be approximately 4 to 6 .

Scientific Research Applications

Comprehensive Analysis of Ethylenediaminetetraacetic Acid Disodium Lead Salt Hydrate Applications

Ethylenediaminetetraacetic acid disodium lead salt hydrate (EDTA) is a chelating agent with a wide range of applications in scientific research. Below is a detailed analysis of its unique applications across various fields.

Molecular Biology: In molecular biology, EDTA is used as a component in buffer solutions. It helps maintain the integrity of nucleic acids and proteins during electrophoresis by binding divalent metal ions that could otherwise catalyze the degradation of these molecules .

Cell Culture: EDTA is utilized in cell culture to facilitate the detachment of adherent cells. It is often combined with trypsin to enhance the efficiency of cell dissociation without damaging the cell membrane .

Enzymatic Assays: As a metal ion chelator, EDTA is crucial in enzymatic assays where it can inhibit the activity of metalloenzymes, thus preventing interference in the assay results .

siRNA Delivery: In the delivery of small interfering RNA (siRNA), EDTA can be used to stabilize the siRNA molecules, ensuring their integrity and functionality upon delivery into target cells .

Flow Cytometry: EDTA is used in flow cytometry as an anticoagulant for whole blood collection. It preserves cell morphology and prevents clotting, which is essential for accurate analysis .

Stabilization of Biological Samples: EDTA serves as a stabilizer for biological samples, particularly in the freezing of cell culture samples. It helps protect the cells from damage caused by ice crystal formation during the freezing process .

Chelation Therapy Research: In chelation therapy research, EDTA is studied for its ability to bind and remove heavy metals from the bloodstream, which is beneficial in treating heavy metal poisoning .

Environmental Monitoring: EDTA is employed in environmental monitoring studies to detect and quantify the presence of heavy metals in water samples. Its chelating properties allow for the efficient capture and measurement of these contaminants .

Safety and Hazards

When handling EDTA disodium salt dihydrate, it is advised to use only outdoors or in a well-ventilated area . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water .

Future Directions

EDTA disodium salt dihydrate is used as a chelator of divalent cations and inhibits enzymes such as metalloproteases that require divalent cations for activity . It is also used in chelation therapy . It has been used in a study to advance monitoring of illegal thyreostatic drugs in livestock . It has also been used in a study for the determination of 232Th in seawater by ICP-MS after preconcentration and separation using a chelating resin .

properties

IUPAC Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;lead(2+);hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O8.2Na.H2O.Pb/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;1H2;/q;2*+1;;+2/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTSCRIXRGYQSW-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.[Na+].[Na+].[Pb+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2Na2O9Pb
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylenediaminetetraacetic acid disodium lead salt hydrate

CAS RN

22904-40-1
Record name Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, lead(2+) sodium salt (1:1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disodium lead N,N'-ethylenebis[N-(carboxylatomethyl)aminoacetate]
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.179
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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